![molecular formula C10H11NOS B13680555 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmaceutical activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds under mild conditions and yields the desired product with good regio- and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antidiabetic, antitubercular, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as an antidiabetic agent, it inhibits enzymes such as alpha-glucosidase and alpha-amylase, thereby reducing the breakdown of carbohydrates and lowering blood glucose levels . In antitubercular applications, it targets bacterial enzymes and disrupts essential metabolic pathways, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one and exhibit similar biological activities, such as inhibition of insulin release and vascular smooth muscle relaxation.
Benzimidazo[2,1-b][1,3]thiazines: These compounds share structural similarities and are known for their diverse biological activities, including antitumor and antimicrobial properties.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its ring structure. This unique configuration contributes to its distinct chemical reactivity and broad range of applications in scientific research and industry .
特性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
2,2-dimethyl-3H-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C10H11NOS/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) |
InChIキー |
AUWYRPLRWATMEQ-UHFFFAOYSA-N |
正規SMILES |
CC1(NC(=O)C2=CC=CC=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
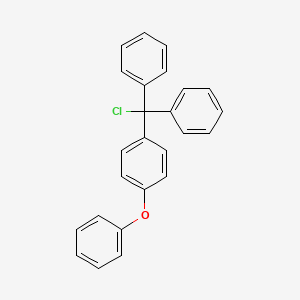
![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)
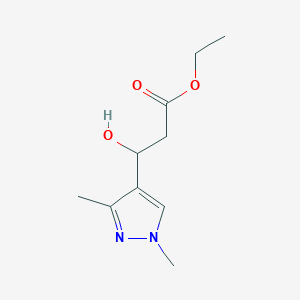
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)
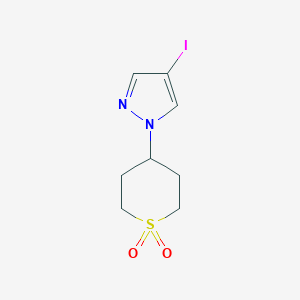


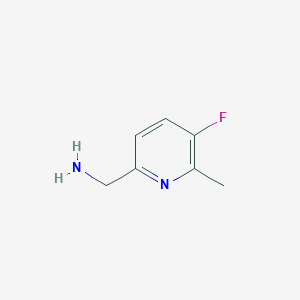
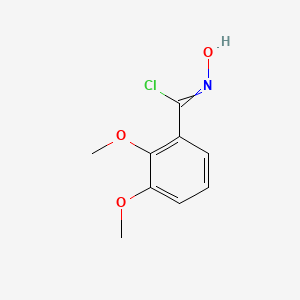
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
